5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Description
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAMJIWJHTZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618195 | |
| Record name | 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496055-43-7 | |
| Record name | 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
This method involves reducing a nitro-substituted precursor to introduce the amino group.
- Precursor : 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- Catalyst : Platinum(IV) oxide (PtO₂)
- Conditions : Hydrogen gas (H₂), tetrahydrofuran (THF), room temperature (25°C)
- Workup : Filtration and concentration under reduced pressure
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 wt% PtO₂ | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Mechanism :
The nitro group at position 5 is selectively reduced to an amine under hydrogenation, preserving the isothiazole dioxide scaffold.
Copper-Catalyzed Cyclization of 2-Halo-Benzamides
This approach constructs the isothiazole ring via intramolecular C–S bond formation.
- Substrate : 2-Iodo-5-nitrobenzamide
- Catalyst : Copper(I) iodide (CuI, 10 mol%)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF) at 80°C
- Sulfur Source : Elemental sulfur (S₈)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6–8 hours | |
| Yield | 85–95% | |
| Post-Reduction* | H₂/PtO₂ (to reduce nitro to amino) |
Mechanism :
CuI facilitates sulfur insertion and cyclization. The nitro group is subsequently reduced to an amine via hydrogenation.
Electrochemical Synthesis
A metal-free method utilizing electrochemical N–H/S–H coupling.
- Substrate : 5-Nitro-2-mercaptobenzamide
- Conditions : Constant current (10 mA/cm²), undivided cell, aqueous electrolyte
- Byproduct : Hydrogen gas (H₂)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Voltage | 1.8–2.2 V | |
| Yield | 80–92% | |
| Scalability | Gram-scale feasible |
Mechanism :
Electrolysis promotes intramolecular coupling, forming the isothiazole ring. Nitro reduction follows separately.
Annulation with α-Keto Thioesters
A (4+1) cyclization strategy for isothiazole core assembly.
- Reactants : α-Keto thioester + ammonia (NH₃)
- Catalyst : Copper acetate (Cu(OAc)₂)
- Solvent : Ethanol, reflux
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Yield | 65–78% | |
| Functionalization | Post-synthesis nitro reduction |
Mechanism :
Copper mediates thioester activation and annulation, forming the bicyclic structure.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity, mild conditions | Requires nitro precursor | 70–85% |
| Copper Cyclization | High yield, scalable | Multi-step (post-reduction) | 85–95% |
| Electrochemical | Green chemistry, no catalyst | Specialized equipment needed | 80–92% |
| Annulation | Broad substrate scope | Moderate yields | 65–78% |
Critical Considerations
- Amino Group Introduction : Most methods rely on nitro reduction; direct amination is less common.
- Oxidation State : The 2,2-dioxide moiety is typically pre-installed in precursors.
- Purification : Crystallization from ethanol or column chromatography ensures purity (>95%).
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Hydrogenation: Platinum(IV) oxide and hydrogen in tetrahydrofuran.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation typically yields the reduced form of the compound, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: It is used in studies to understand the biological activities of isothiazole derivatives, such as their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- CAS No.: 211096-70-7 ().
- Structural Difference: The amino group is located at position 4 instead of position 3.
- Solubility: While experimental data for the 4-amino isomer is unavailable, the 5-amino variant’s solubility (2.4 g/L) may differ due to variations in hydrogen-bonding capacity or dipole moment. Applications: Positional isomers often exhibit divergent biological activities. For example, in benzodiazepine derivatives, substitution patterns significantly influence receptor binding .
Heterocyclic Derivatives with Modified Substituents
(i) 3-Methyl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-one (CAS 54028-76-1)
- Structural Features : A seven-membered diazepine ring fused to benzene, with a methyl group at position 3.
- Comparison :
- Ring Size : The diazepine ring introduces additional nitrogen atoms and flexibility, contrasting with the rigid bicyclic thiophene system.
- Functionality : The lactam group (2-one) in this compound differs from the sulfonyl groups in the target compound, leading to distinct chemical and pharmacological profiles.
(ii) N-Nitroso-3-methyl-2,3-dihydrobenzothiazole-2-imine (CAS 19617-04-0)
- Structural Features : A benzothiazole derivative with a nitroso group and methyl substitution.
- Comparison: Reactivity: The nitroso group is highly electrophilic, making this compound more reactive in alkylation or arylation reactions compared to the sulfonyl-stabilized target compound. Stability: Nitroso compounds are prone to decomposition under light or heat, whereas sulfonyl derivatives like 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exhibit greater thermal stability .
Data Tables
Table 1: Physicochemical Comparison of Key Compounds
Table 2: Structural and Functional Differences
Biological Activity
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a compound belonging to the class of isothiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this compound, its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry and industry.
Target Interactions
The compound interacts with various biological targets, including enzymes and proteins. The sulfur and nitrogen atoms in the thiazole ring facilitate hydrogen bonding with these targets, influencing their function and activity. This interaction plays a crucial role in modulating biochemical pathways associated with oxidative stress and cellular signaling.
Biochemical Pathways
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has been shown to affect multiple biochemical pathways. It exhibits antioxidant properties by modulating enzyme activities involved in oxidative stress responses. Additionally, it can influence cell signaling pathways related to apoptosis and stress responses, ultimately altering gene expression patterns and cellular metabolism.
Biological Activities
The compound has been associated with a range of biological effects, including:
- Antioxidant Activity : It enhances cellular resilience against oxidative stress.
- Analgesic Effects : Demonstrated potential in pain relief.
- Anti-inflammatory Properties : Inhibits inflammatory processes.
- Antimicrobial Activity : Effective against various microbial strains.
- Antifungal and Antiviral Properties : Exhibits activity against fungal and viral infections.
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antitumor Activity : Shows promise in inhibiting cancer cell growth .
In Vitro Studies
Research has indicated that 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against specific tumor types. The structure–activity relationship (SAR) analysis suggests that modifications to the compound can enhance its potency and selectivity for cancer cells .
Animal Models
In animal studies, the compound's effects varied with dosage. At low doses, it exhibited beneficial effects such as enhanced antioxidant activity. Conversely, higher doses were associated with cytotoxic effects on healthy cells. These findings underscore the importance of dosage optimization for therapeutic applications .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | Antitumor | <10 | Effective against multiple cancer cell lines |
| 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | Antimicrobial | <15 | Exhibits enhanced reactivity due to nitro group |
| 5-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | Antiviral | <20 | Shows promise in viral inhibition studies |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for synthesizing various biologically active molecules. Its unique structure allows for modifications that can enhance its therapeutic potential.
Biological Studies
It is utilized in research aimed at understanding the biological activities of isothiazole derivatives. This includes investigating its antimicrobial, antifungal, and anticancer properties.
Industrial Applications
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is also employed in the synthesis of specialty chemicals used in dyes and biocides .
Q & A
Q. How do structural modifications at the 5-amino position influence bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
